1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
1-(4-piperazin-1-ylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N4O2/c19-13-5-8-18(14(20)16-13)12-3-1-11(2-4-12)17-9-6-15-7-10-17/h1-4,15H,5-10H2,(H,16,19,20) |
InChI Key |
YWVCKRDCEOWGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction-Based Synthesis
The Biginelli reaction remains the most widely employed method for synthesizing DHPM derivatives due to its one-pot, three-component condensation of aldehydes, β-keto esters, and urea. For the target compound, the critical aldehyde precursor is 4-(piperazin-1-yl)benzaldehyde , which must be synthesized prior to the cyclocondensation step.
Preparation of 4-(Piperazin-1-yl)benzaldehyde
Nucleophilic Aromatic Substitution
A halogenated benzaldehyde (e.g., 4-fluorobenzaldehyde or 4-bromobenzaldehyde) reacts with piperazine under basic conditions. For example:
$$
\text{4-Fluorobenzaldehyde} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 100^\circ \text{C}} \text{4-(Piperazin-1-yl)benzaldehyde}
$$
The reaction proceeds via nucleophilic displacement of the fluoride by piperazine, yielding the substituted benzaldehyde.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers higher efficiency for aryl halides:
$$
\text{4-Bromobenzaldehyde} + \text{Piperazine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{4-(Piperazin-1-yl)benzaldehyde}
$$
This method avoids harsh conditions and improves regioselectivity.
Biginelli Cyclocondensation
The aldehyde undergoes cyclocondensation with ethyl acetoacetate and urea under acidic conditions:
$$
\text{4-(Piperazin-1-yl)benzaldehyde} + \text{Ethyl acetoacetate} + \text{Urea} \xrightarrow{\text{H}2\text{SO}4, 80^\circ \text{C}} \text{Target Compound}
$$
Key parameters include maintaining a pH of 4–5 and refluxing for 1 hour, yielding the DHPM core after recrystallization in ethanol.
Post-Synthetic Functionalization Approaches
Nitro Group Reduction and Piperazine Coupling
A DHPM intermediate with a nitro-substituted phenyl group is first synthesized, followed by reduction to an amine and subsequent coupling with piperazine:
Synthesis of 4-Nitrophenyl-DHPM
The Biginelli reaction uses 4-nitrobenzaldehyde to yield 1-(4-nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione.
Nitro Reduction and Amine Activation
The nitro group is reduced to an amine using catalytic hydrogenation or SnCl₂/HCl:
$$
\text{NO}2 \rightarrow \text{NH}2
$$
The resulting amine reacts with bis(2-chloroethyl)amine or a piperazine derivative under basic conditions to form the piperazine linkage.
Comparative Analysis of Synthetic Routes
*Reported yields for analogous reactions.
Purification and Characterization
The crude product is purified via recrystallization (ethanol) or flash chromatography (silica gel, ethyl acetate/hexane). Structural confirmation employs:
Scalability and Industrial Applications
Industrial synthesis (e.g., by Accela ChemBio and Shanghai Haohong Pharmaceutical) prioritizes the Biginelli route due to scalability. Challenges include optimizing the piperazine coupling step and minimizing byproducts like diacylated derivatives.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring’s substitution pattern significantly influences physicochemical and pharmacological properties. Key analogues include:
Key Insight: Electron-withdrawing groups (e.g., Br, NO₂) enhance stability but may reduce solubility, while polar substituents (e.g., piperazine) improve water solubility and receptor interaction .
Heterocyclic Core Modifications
Replacing the dihydropyrimidine core with other heterocycles alters binding affinity and selectivity:
Key Insight: Fused-ring systems (e.g., thienopyrimidinone) enhance target selectivity, while flexible linkers (e.g., methylene) improve conformational adaptability .
Pharmacological Analogues with Piperazine Moieties
Piperazine derivatives are prevalent in bioactive compounds. Notable examples:
Key Insight : Piperazine’s basic nitrogen facilitates salt bridge formation with Asp/Glu residues in target proteins, enhancing binding affinity .
Biological Activity
1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione, a compound with the molecular formula and CAS number 2446913-96-6, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a dihydropyrimidine core, which is known for its ability to interact with various biological targets. The structural formula is represented as follows:
1. Antitumor Activity
Recent studies have indicated that derivatives of dihydropyrimidine compounds exhibit significant antitumor properties. For example, compounds similar to 1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cells, indicating potent antineoplastic activity .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. A comparative study revealed that derivatives of this class exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics .
3. Neuropharmacological Effects
Neuropharmacological investigations have highlighted the anxiolytic-like effects of similar piperazine derivatives in animal models. In elevated plus maze tests, compounds with structural similarities showed significant reductions in anxiety-like behavior . This suggests potential applications in treating anxiety disorders.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors:
- Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain .
- Carbonic Anhydrase Inhibition : The compound may also exhibit inhibitory effects on carbonic anhydrases, which are involved in various physiological processes including acid-base balance and respiration .
Case Studies and Research Findings
Q & A
Q. Table 1. Representative SAR Data for Substituent Effects
| Substituent (R) | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| -H | 250 ± 15 | 0.8 |
| -CF₃ | 45 ± 3 | 0.3 |
| -OCH₃ | 180 ± 10 | 1.2 |
Advanced: How can researchers profile and mitigate impurities in scaled-up synthesis, such as urapidil-related analogs?
- Impurity identification : Use LC-MS/MS to detect trace byproducts (e.g., 6-((3-(4-(2,4-dimethoxyphenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4-dione) .
- Process optimization : Adjust reaction stoichiometry (e.g., piperazine:aldehyde ratio) and introduce purification steps (e.g., recrystallization from ethanol/water) .
Case Study : Reducing residual benzyl chlorides to <0.1% via silica gel chromatography improved batch consistency for pharmacological testing .
Advanced: What in vitro and in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?
- In vitro : Caco-2 cell monolayers assess intestinal permeability; hepatic microsomes determine metabolic stability (e.g., CYP3A4/5 liability) .
- In vivo : Rodent PK studies (IV/PO dosing) measure bioavailability, half-life, and tissue distribution. For example, logP values ~2.5 suggest moderate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
